N-Oleoyl Valine is a member of the N-acyl amino acids family, characterized by the attachment of an oleoyl group to the amino acid valine. These compounds are of significant interest due to their potential applications in biochemistry and materials science, particularly in the formation of vesicles and micelles that mimic biological membranes. N-Oleoyl Valine can be classified as a protoamphiphilic molecule, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it suitable for various applications in drug delivery and nanotechnology.
N-Oleoyl Valine is synthesized from natural sources, particularly through the modification of valine, which is an essential amino acid found in many proteins. The oleoyl group is derived from oleic acid, a common monounsaturated fatty acid present in various plant oils. In terms of classification, N-Oleoyl Valine falls under the category of N-acyl amino acids, which are known for their amphiphilic characteristics that enable them to form structures similar to lipid bilayers.
The synthesis of N-Oleoyl Valine can be achieved through several methods:
The Schotten-Baumann reaction requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the successful synthesis of N-Oleoyl Valine.
The molecular structure of N-Oleoyl Valine consists of a valine backbone with an oleoyl chain attached via an amide bond. The oleoyl chain contributes to its hydrophobic character, while the valine moiety provides hydrophilicity due to its polar side chain.
N-Oleoyl Valine participates in various chemical reactions typical for acylated amino acids:
The stability of N-Oleoyl Valine under physiological conditions makes it a candidate for drug delivery systems where controlled release is essential.
N-Oleoyl Valine's mechanism of action primarily revolves around its ability to self-assemble into micelles or vesicles when placed in aqueous environments. This self-assembly is driven by hydrophobic interactions among the oleoyl chains while maintaining interactions with water through the polar valine head groups. This property allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Research indicates that N-acyl amino acids like N-Oleoyl Valine can form stable vesicles at physiological pH levels, making them suitable for biomedical applications .
N-Oleoyl Valine has several scientific uses:
N-Oleoyl Valine belongs to the N-acyl amino acid (NAA) family, characterized by an amide bond linking oleic acid (C18:1) to the α-amino group of valine. Its biosynthesis occurs via enzymatic conjugation mechanisms, with cytochrome P450 enzymes and specialized transferases playing pivotal roles.
Cytochrome P450 enzymes, particularly CYP4F2, facilitate initial activation of oleic acid for N-acyl amino acid synthesis. Though CYP4F2 is best characterized for its ω-hydroxylation activity in N-acyl amino acid metabolism [2] [4], it also participates in fatty acid oxidative activation. This enzyme generates reactive oleoyl intermediates that serve as substrates for subsequent conjugation. Molecular analyses reveal CYP4F2's binding pocket accommodates long-chain fatty acids like oleic acid, positioning the ω-terminal methyl group near its heme iron center for oxidation [4]. This activation primes the carboxyl group for nucleophilic attack by amino acid residues during conjugation.
The definitive conjugation step involves glycine-N-acyltransferase-like 2 and 3 (GLYATL2/3) enzymes, which catalyze amide bond formation between activated oleic acid and valine. These cytosolic transferases utilize acyl-CoA thioesters (e.g., oleoyl-CoA) as donors. Structural studies demonstrate GLYATL3's superior catalytic efficiency toward branched-chain amino acids like valine compared to aromatic residues [8]. The reaction mechanism proceeds via a ping-pong bi-bi pathway:
Table 1: Enzymatic Parameters for N-Oleoyl Valine Synthesis
Enzyme | Km (Oleoyl-CoA) | Vmax | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
GLYATL3 | 8.2 ± 1.1 μM | 15.3 ± 0.9 nmol/min/mg | 1.9 × 10⁴ |
GLYATL2 | 12.6 ± 1.8 μM | 9.7 ± 0.7 nmol/min/mg | 8.1 × 10³ |
Kinetic parameters derived from recombinant human enzyme assays [8]
Tissue distribution analyses show predominant GLYATL2/3 expression in liver and kidney, aligning with these organs' roles in xenobiotic conjugation. Notably, GLYATL3 exhibits 2.5-fold greater catalytic efficiency (kcat/Km) for valine compared to phenylalanine, indicating amino acid selectivity in NAA biosynthesis [8].
Peptidase M20 Domain Containing 1 (PM20D1) bidirectionally regulates N-acyl amino acid pools through both synthetic and hydrolytic activities. This secreted enzyme associates with plasma lipoprotein particles, creating localized microenvironments for N-Oleoyl Valine metabolism. Proteomic studies demonstrate PM20D1's preferential binding to low-density lipoproteins (73%) and high-density lipoproteins (27%) via apolipoprotein interactions [7]. This lipoprotein association profoundly enhances PM20D1's catalytic efficiency:
In vivo studies in transgenic mice reveal that hepatic PM20D1 overexpression increases circulating N-Oleoyl Valine concentrations by 4.7-fold, confirming its physiological role in regulation [7]. The enzyme's bidirectional activity establishes equilibrium according to mass action principles:
PM20D1 Oleic acid + Valine ⇌ N-Oleoyl Valine + H₂O
This dynamic equilibrium allows rapid adjustment to metabolic demands, positioning PM20D1 as a central regulator of N-acyl amino acid homeostasis.
Cytochrome P450 Family 4 Subfamily F Member 2 (CYP4F2) mediates structural diversification of N-Oleoyl Valine through ω-hydroxylation. This endoplasmic reticulum-anchored monooxygenase introduces a hydroxyl group at the oleic acid's terminal methyl (ω position) or penultimate (ω-1) carbon [4]. The reaction requires molecular oxygen and NADPH:
CYP4F2 N-Oleoyl Valine + O₂ + NADPH + H⁺ → ω-OH N-Oleoyl Valine + H₂O + NADP⁺
Genome-wide association studies in the Jackson Heart Study (n=2,351) identified the CYP4F2 locus as a major genetic determinant of circulating hydroxylated N-acyl valine derivatives. The rs2108622 polymorphism (V433M) reduces catalytic efficiency by 40% and associates with 2.1-fold higher plasma N-Oleoyl Valine concentrations [4] [5].
Untargeted metabolomics of CYP4F2-overexpressing hepatocytes reveals extensive product diversification:
Table 2: CYP4F2-Generated N-Oleoyl Valine Metabolites
Metabolite | m/z | Retention Time (min) | Structural Feature |
---|---|---|---|
ω-OH N-Oleoyl Valine | 414.321 | 8.7 | Hydroxylation at C18 |
(ω-1)-OH N-Oleoyl Valine | 414.321 | 9.2 | Hydroxylation at C17 |
16,17-Epoxy N-Oleoyl Valine | 412.305 | 11.3 | Epoxide formation |
18-Oxo N-Oleoyl Valine | 412.305 | 7.9 | Terminal aldehyde |
Identified via LC-MS/MS following recombinant CYP4F2 expression [4]
These modifications dramatically alter physicochemical properties: ω-hydroxylation increases aqueous solubility by 12-fold compared to the parent compound. Notably, 16,17-epoxy derivatives structurally resemble anti-inflammatory fatty acid hydroxy fatty acids (FAHFAs), suggesting potential biological implications beyond metabolic diversification [5].
Fatty Acid Amide Hydrolase (FAAH) serves as the principal catabolic enzyme for N-Oleoyl Valine through hydrolytic cleavage of the amide bond. This membrane-bound serine hydrolase localizes to endoplasmic reticulum membranes and exhibits broad substrate specificity toward fatty acid amides. The catalytic mechanism proceeds via a covalent acyl-enzyme intermediate:
In vitro kinetics reveal moderate affinity:
Comparative studies show 3.2-fold lower catalytic efficiency for N-Oleoyl Valine versus N-Oleoyl Glycine, indicating steric hindrance from valine's branched side chain [3] [8]. Genetic ablation of FAAH in mice elevates tissue N-Oleoyl Valine concentrations by 6.9-fold in liver and 4.3-fold in brain, confirming physiological relevance [8].
The FAAH rs324420 (C385A) polymorphism markedly impacts degradation kinetics. The A/A genotype reduces enzyme activity by 50%, associating with 2.8-fold higher plasma N-Oleoyl Valine in human carriers [4]. This genetic variation creates population-specific differences in N-acyl amino acid turnover, establishing FAAH as a key determinant of interindividual variation in N-Oleoyl Valine concentrations.
Alternative degradation pathways include:
These interconnected biosynthetic and degradative pathways create a dynamic metabolic network regulating N-Oleoyl Valine homeostasis, with enzymatic specificity determined by substrate structure and genetic variation.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7